molecular formula C31H31N3O6S B12451267 N-benzyl-2-({N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide

N-benzyl-2-({N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide

Cat. No.: B12451267
M. Wt: 573.7 g/mol
InChI Key: YIODBIXDGUYJMF-UHFFFAOYSA-N
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Description

N-benzyl-2-({N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by its complex structure, which includes benzyl, dimethoxyphenyl, methylphenylsulfonyl, and glycyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-({N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as benzylamine, 2,4-dimethoxybenzaldehyde, and 4-methylbenzenesulfonyl chloride. These intermediates are then subjected to various reaction conditions, including condensation, sulfonylation, and amidation, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-({N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, or water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases or conditions.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-({N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-benzyl-2-({N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide include other benzamide derivatives with varying substituents. Examples include:

  • N-benzyl-2-({N-(2,4-dimethoxyphenyl)-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzamide
  • N-benzyl-2-({N-(2,4-dimethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C31H31N3O6S

Molecular Weight

573.7 g/mol

IUPAC Name

N-benzyl-2-[[2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzamide

InChI

InChI=1S/C31H31N3O6S/c1-22-13-16-25(17-14-22)41(37,38)34(28-18-15-24(39-2)19-29(28)40-3)21-30(35)33-27-12-8-7-11-26(27)31(36)32-20-23-9-5-4-6-10-23/h4-19H,20-21H2,1-3H3,(H,32,36)(H,33,35)

InChI Key

YIODBIXDGUYJMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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